molecular formula C16H17N3O B2429683 3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine CAS No. 797028-37-6

3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2429683
CAS No.: 797028-37-6
M. Wt: 267.332
InChI Key: KFWYEWOMDIBCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a chemically sophisticated derivative of the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized for its potent activity as a protein kinase inhibitor (PKI) in targeted cancer therapy . Kinases are key regulators of cellular signalling pathways, and their dysregulation is a hallmark of many cancers, making them critical targets for small-molecule intervention . The specific substitution pattern on this core framework, particularly the 2-methoxyphenyl group at the 3-position, is designed to influence the compound's electronic properties, lipophilicity, and overall molecular conformation. These modifications are strategically employed to fine-tune binding affinity and selectivity for the ATP-binding sites of various oncogenic kinases, potentially enabling the disruption of essential proliferation and survival pathways in cancer cells . The pyrazolo[1,5-a]pyrimidine pharmacophore is established as a versatile template for developing inhibitors against a wide array of kinase targets. Research on analogous structures has demonstrated promising inhibitory activity against kinases such as CK2, EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . Furthermore, closely related derivatives have been explored as dual inhibitors of critical kinases such as CDK2 and TRKA, offering a strategy to overcome drug resistance by simultaneously targeting multiple nodes in oncogenic signalling networks . The structure-activity relationship (SAR) insights gleaned from these studies highlight the profound impact of substituents at the 2, 3, 5, and 7 positions on the core scaffold, dictating pharmacological properties, kinase selectivity, and antiproliferative efficacy . This compound serves as a valuable chemical probe for researchers investigating the biology of kinase-driven diseases and as a key intermediate in the structure-guided design of novel anticancer therapeutics.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-10-9-11(2)19-16(17-10)15(12(3)18-19)13-7-5-6-8-14(13)20-4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWYEWOMDIBCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 5-amino-pyrazole derivatives with various aldehydes. One common method includes the condensation of 5-amino-3-methyl-1-phenylpyrazole with 2-methoxybenzaldehyde under reflux conditions in the presence of an acid catalyst . The reaction mixture is then cooled, and the resulting solid is filtered, washed, and dried to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Halogenation Reactions

Pyrazolo[1,5-a]pyrimidines undergo regioselective halogenation at position 3 under oxidative conditions. For example:

  • Iodination : A one-pot protocol using NaI/K₂S₂O₈ in water at 80°C introduces iodine at position 3 ( ).

  • Bromination/Chlorination : Similar conditions with NaBr or NaCl yield 3-bromo or 3-chloro derivatives .

Limitation : In 3-(2-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, position 3 is already occupied by the 2-methoxyphenyl group, precluding direct halogenation at this site. Alternative positions (e.g., C6) remain unexplored in current studies.

Cross-Coupling Reactions

3-Halo-pyrazolo[1,5-a]pyrimidines participate in palladium-catalyzed cross-couplings:

Reaction TypeSubstrateConditionsProductYieldSource
Suzuki coupling3-Iodo derivativePd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C3-Aryl/heteroaryl substituted85–92%
Sonogashira coupling3-Iodo derivativePdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C3-Alkynyl substituted78–88%

Note : For the target compound, cross-coupling would require prior introduction of a halogen at an available position (e.g., via directed C–H activation), which has not been reported for this scaffold.

Methoxyphenyl Group Modifications

The 2-methoxyphenyl group may undergo:

  • Demethylation : HBr/AcOH or BBr₃ could convert methoxy to hydroxyl .

  • Electrophilic Aromatic Substitution : Nitration or sulfonation at the phenyl ring’s para position (directed by methoxy) .

Scalability and Reaction Conditions

The NaX-K₂S₂O₈ system enables scalable halogenation in water, achieving yields >80% for iodination . Functional group tolerance includes aryl, alkyl, and heteroaryl substituents, suggesting compatibility with the 2-methoxyphenyl group in the target compound.

Key Research Gaps

  • No studies directly address C–H functionalization at positions other than C3.

  • Methyl group reactivity (e.g., oxidation, alkylation) remains unverified.

  • The influence of the 2-methoxyphenyl group on electronic properties and regioselectivity is unexplored.

Scientific Research Applications

Introduction to 3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

This compound is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer treatment. This article explores its scientific research applications, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Formula and Characteristics

  • Molecular Formula : C₁₃H₁₅N₃O
  • Molecular Weight : 229.29 g/mol
  • IUPAC Name : this compound

The compound features a pyrazolo[1,5-a]pyrimidine core which is known for its diverse biological activities.

Efficacy Against Cancer Cell Lines

The efficacy of this compound has been evaluated against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 Value (µM)Mechanism of Action
A5490.83 ± 0.07Apoptosis induction and cell cycle arrest
MCF-70.15 ± 0.08Apoptosis induction
HeLa2.85 ± 0.74Autophagy activation

These results demonstrate potent anticancer activity across multiple cell lines, particularly in MCF-7 breast cancer cells.

Study on A549 Lung Cancer Cells

In vitro studies have shown that treatment with this compound significantly inhibits the growth of A549 lung cancer cells through both apoptosis and autophagy induction.

Mechanistic Insights

Further investigations have revealed that the anticancer activity is linked to the modulation of critical signaling pathways involved in apoptosis and autophagy, including:

  • NF-kB Pathway : Influences cell survival and apoptosis.
  • p53 Activation : A tumor suppressor that regulates the cell cycle and promotes apoptosis.

Antitumor Potential

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its significant antitumor potential. Recent studies have highlighted its effectiveness as an antitumor agent through various synthetic transformations that enhance its structural diversity and biological activity .

Enzymatic Inhibition

Beyond its anticancer properties, derivatives of this compound have shown potential as inhibitors of various enzymes involved in disease progression. This opens avenues for further drug development targeting specific pathways in cancer therapy.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce the expression of endoplasmic reticulum chaperone BIP, and decrease apoptosis marker cleaved caspase-3 in human neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group and the trimethyl substitution on the pyrazolo[1,5-a]pyrimidine core enhances its pharmacological profile, making it a promising candidate for further research and development.

Biological Activity

3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structural features contribute to its diverse biological activities, making it a significant subject of study in medicinal chemistry. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O. The compound features a pyrazolo-pyrimidine core with a methoxy-substituted phenyl group at the 3-position and trimethyl groups at the 2 and 5 positions. This specific substitution pattern enhances its reactivity and biological profile compared to other similar compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
Compound 10MDA-MB45329.1
Compound 11MCF-715.3
Compound 14MCF-73.01
Compound 15HepG21.96

These results indicate that modifications in the structure can lead to enhanced anticancer properties. For example, compound 15 showed superior efficacy against multiple cancer cell lines compared to standard treatments like erlotinib .

Anti-Alzheimer’s Activity

In addition to its anticancer properties, derivatives of pyrazolo[1,5-a]pyrimidine have been explored for their neuroprotective effects. A study by Almehizia et al. evaluated several derivatives for anti-Alzheimer’s activity using in vitro methods. Some notable findings include:

  • Compound 44 exhibited a total antioxidant capacity (TAC) of 31.27 mg gallic acid per g.
  • It also demonstrated an IC50 value against DPPH radical scavenging of 18.33 µg/mL.

These findings suggest that certain derivatives may serve as potential therapeutic agents for neurodegenerative diseases .

Enzymatic Inhibition

The enzymatic inhibition profile of pyrazolo[1,5-a]pyrimidines has also been investigated extensively. For instance:

  • Compounds have been shown to inhibit histone deacetylases (HDACs), which are critical in cancer progression.
  • Compound 15 displayed IC50 values against various HDAC isoenzymes ranging from 3.71 nM to 3100 nM.

This inhibition suggests that these compounds could be valuable in developing treatments for cancers where HDACs play a crucial role .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.
  • Neuroprotective Mechanism : It may exert antioxidant effects that protect neuronal cells from oxidative stress.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines:

  • Tiwari et al. synthesized a series of pyrimidine-triazoles and screened them against breast cancer cell lines (MCF-7 and MDA-MB453). They identified compounds with promising anticancer activity that could lead to further drug development.
  • Almehizia et al. conducted a comprehensive study on various pyrazolo-pyrimidine derivatives for their antioxidant and anti-Alzheimer's properties, providing insights into their potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like 3-(2-Methoxyphenyl)-2,5,7-trimethylpyrimidine?

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents. For example, substituents at positions 2, 3, 5, and 7 can be introduced by selecting appropriately substituted precursors. The 2-methoxyphenyl group at position 3 may be incorporated via Suzuki coupling or nucleophilic substitution post-cyclization. Reaction optimization often involves solvent choice (e.g., DMF or ethanol), temperature (reflux conditions), and catalysts (e.g., palladium for cross-coupling) .

Q. How are structural and purity characteristics of this compound validated in academic research?

Key methods include:

  • NMR spectroscopy : To confirm substituent positions and aromatic proton environments. For example, the methoxyphenyl group’s protons show distinct splitting patterns in the aromatic region (δ 6.5–8.0 ppm) .
  • HPLC : To assess purity (>95% typical for research-grade material).
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₇H₁₈N₃O) .
  • Melting point analysis : Consistency with literature values ensures crystallinity and purity .

Advanced Research Questions

Q. What strategies address low regioselectivity in the synthesis of polysubstituted pyrazolo[1,5-a]pyrimidines?

Regioselectivity challenges arise when multiple reactive sites exist. Solutions include:

  • Pre-functionalized precursors : Using 3-aminopyrazoles with pre-installed substituents to direct cyclization .
  • Protecting groups : Temporary protection of reactive amines or hydroxyls to block undesired pathways .
  • Computational modeling : DFT calculations predict favorable reaction pathways and transition states to guide synthetic design .

Q. How can contradictory bioactivity data for structurally similar derivatives be resolved?

Discrepancies in biological activity (e.g., enzyme inhibition vs. cytotoxicity) may stem from:

  • Substituent effects : Minor changes (e.g., methyl vs. trifluoromethyl at position 7) alter steric/electronic profiles. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
  • Assay conditions : Variations in cell lines, incubation times, or solvent systems (DMSO concentration) affect results. Standardizing protocols (e.g., ISO 10993-5 for cytotoxicity) is critical .
  • Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements .

Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introducing polar groups (e.g., hydroxyls) or PEGylation improves aqueous solubility .
  • Metabolic stability : Deuteration at labile C-H bonds or fluorination slows hepatic degradation .
  • Prodrug strategies : Masking acidic/basic groups (e.g., ester prodrugs) enhances bioavailability .

Safety and Handling Guidelines

  • PPE : Gloves, lab coat, and goggles mandatory due to potential irritancy .
  • Waste disposal : Classify as hazardous organic waste; incinerate at >1000°C .
  • Storage : –20°C in airtight, light-protected containers to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.